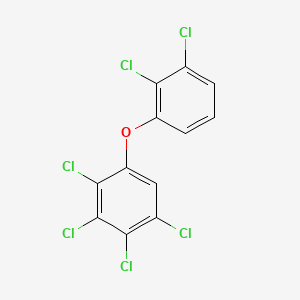

2,2',3,3',4,5-Hexachlorodiphenyl ether

Descripción

Contextualizing Chlorinated Diphenyl Ethers within Persistent Organic Pollutants (POPs)

Polychlorinated diphenyl ethers (PCDEs) belong to a notorious class of chemicals known as Persistent Organic Pollutants (POPs). POPs are organic compounds that exhibit a particular combination of physical and chemical properties that lead to their persistence in the environment, bioaccumulation in living organisms, and potential for long-range environmental transport. wikipedia.orgsigmaaldrich.com Their resistance to degradation means they can remain in ecosystems for extended periods. wikipedia.org Due to their lipophilic (fat-loving) nature, they tend to accumulate in the fatty tissues of organisms, including humans, leading to biomagnification through the food chain. sigmaaldrich.comgreenfacts.org

The international community has recognized the significant risks posed by POPs, leading to the Stockholm Convention, a global treaty aimed at eliminating or restricting the production and use of these substances. greenfacts.orguiuc.edu While PCDEs are not explicitly listed in the Stockholm Convention, they share structural and toxicological similarities with listed POPs like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-furans (PCDFs). nih.govnih.gov PCDEs consist of a diphenyl ether core that can be chlorinated at various positions, resulting in 209 possible distinct chemical structures, known as congeners. greenfacts.orgnih.gov 2,2',3,3',4,5-Hexachlorodiphenyl ether is one of these 209 congeners.

PCDEs enter the environment primarily as by-products from industrial processes, such as the manufacturing of chlorophenols, which are used as intermediates in the chemical industry. nih.govnist.gov They can also be unintentionally generated and released during the incineration of municipal waste. greenfacts.orgnih.gov Once in the environment, they have been detected in various matrices, including water, sediment, soil, the atmosphere, and biological tissues. greenfacts.org

Table 1: General Characteristics of Persistent Organic Pollutants (POPs)

| Characteristic | Description |

|---|---|

| Persistence | Resistant to environmental degradation (chemical, biological, photolytic). |

| Bioaccumulation | Accumulate in the fatty tissues of living organisms. |

| Biomagnification | Concentration increases at successively higher levels in the food chain. |

| Long-Range Transport | Can travel long distances from their source via air, water, and migratory species. |

| Toxicity | Can cause a range of adverse effects on human health and the environment. |

This table summarizes the key properties that define a chemical as a Persistent Organic Pollutant.

Historical Overview of Chlorinated Diphenyl Ether Research Significance

The history of chlorinated diphenyl ethers is rooted in early 20th-century industrial chemistry. While diphenyl ether itself was known, significant efforts to produce its more highly chlorinated derivatives were documented by the late 1930s. A 1939 patent, for instance, details methods for chlorinating diphenyl ether to produce mixtures containing compounds with an average of more than two chlorine atoms per molecule, noting that products with six or fewer chlorine atoms were typically liquids. uiuc.edu This early work was driven by the search for chemically stable fluids and materials for industrial applications, similar to the trajectory of the now-banned PCBs. greenfacts.orgnih.gov

Further academic research into the synthesis and properties of these compounds continued. A 1962 publication in The Journal of Organic Chemistry discussed the chlorination of phenyl ether, contributing to the fundamental understanding of how these molecules could be formed. cdc.gov

For much of the 20th century, PCDEs were used as flame retardants, hydraulic fluids, electrical insulators, and plasticizers. greenfacts.org However, their significance in environmental research grew substantially later, as analytical techniques improved and their presence as contaminants was discovered. They were often identified as impurities in commercial chlorophenol products, which were widely used, leading to their unintentional and widespread distribution in the environment. nih.govnist.gov The realization that PCDEs were structurally analogous to the highly toxic PCBs and PCDFs spurred further research into their environmental fate and potential effects. nih.gov

Current State of Knowledge and Research Impetus for this compound

This data gap has led researchers to develop predictive models, known as Quantitative Structure-Property Relationship (QSPR) models, to estimate the physicochemical properties of all 209 PCDE congeners. greenfacts.orgnist.gov These models use known data from a subset of congeners to predict properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) for the remaining compounds based on their molecular structure. nist.gov The Kow value, in particular, is a key indicator of a substance's potential to bioaccumulate.

For this compound specifically, there is a notable lack of published experimental research and environmental monitoring data. Its properties are typically inferred from these QSPR models rather than direct measurement. The numbering of PCDE congeners is based on the system established for PCBs by Ballschmiter & Zell, though a definitive, universally adopted list for all 209 PCDEs is not as commonly cited as it is for PCBs. greenfacts.orgresearchgate.net Based on the substitution pattern, this compound is analogous to PCB congener #139.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2,3-trichloro-5-(2,3,4-trichlorophenoxy)benzene |

| Molecular Formula | C₁₂H₄Cl₆O |

| Inferred Congener No. | PCDE-139 |

| CAS Number | 76621-14-2 |

| Physicochemical Data | Experimental data is limited; properties are often estimated via QSPR models. |

This table provides basic identification information for the specific compound of focus.

Structure

3D Structure

Propiedades

Número CAS |

159553-70-5 |

|---|---|

Fórmula molecular |

C12H4Cl6O |

Peso molecular |

376.9 g/mol |

Nombre IUPAC |

1,2,3,4-tetrachloro-5-(2,3-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-2-1-3-7(9(5)15)19-8-4-6(14)10(16)12(18)11(8)17/h1-4H |

Clave InChI |

NLXTWOFWKUBHQN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Environmental Occurrence and Distribution of 2,2 ,3,3 ,4,5 Hexachlorodiphenyl Ether

Detection in Abiotic Environmental Matrices

Atmospheric Presence and Concentrations

There is no available data concerning the detection or concentration of 2,2',3,3',4,5-hexachlorodiphenyl ether in the atmosphere.

Aqueous Phase Distribution in Natural Waters

Specific concentrations or distribution patterns for this compound in natural water bodies have not been documented in the reviewed literature. While studies have detected total PCDEs in surface waters, congener-specific data for this particular compound is absent. encyclopedia.pub

Sediment Contamination Levels and Spatial Patterns

Information regarding the levels and spatial distribution of this compound in sediments is not available. Although sediments are a known sink for persistent organic pollutants, specific data for this congener is lacking. nih.gov

Soil Concentrations in Terrestrial Environments

There are no reported concentrations or studies on the presence of this compound in soil.

Occurrence in Biotic Samples

Detection in Aquatic Organisms

No research findings detailing the detection or concentration of this compound in any aquatic organisms were found.

Temporal and Spatial Trends in Environmental Biota

Specific temporal and spatial trend data for this compound in environmental biota are not documented in the available scientific literature. General studies on POPs have indicated that the environmental concentrations of many legacy chlorinated compounds have been declining in various regions due to regulatory actions and phase-outs of their production and use. However, without specific monitoring data for this compound, it is not possible to determine its long-term concentration changes or geographical distribution patterns in different ecosystems.

Sources and Formation Pathways of this compound

The direct commercial production and use of this compound are not well-documented. However, based on research into the formation of related PCDEs, its presence in the environment is likely attributable to unintentional formation during industrial processes and potential inclusion as an impurity in certain chemical products.

Unintentional By-product Formation in Industrial Processes

Polychlorinated diphenyl ethers are known to be formed as unintentional by-products in various industrial and thermal processes. The condensation of chlorophenols with chlorobenzenes is a recognized pathway for the formation of PCDEs. nih.gov Such reactions can occur during the production of chlorinated phenols and in high-temperature environments like municipal waste incinerators. nih.gov

One study investigating the pyrolysis of pentachlorophenol (B1679276) (PCP) and hexachlorobenzene (B1673134) (HCB) demonstrated the formation of various PCDEs. nih.gov While this particular study identified the formation of decachlorodiphenyl ether (DCDE) and octachlorodiphenyl ether (OCDE), it also noted the detection of hexachlorodiphenyl ether (HxCDE) congeners at higher temperatures (450°C), suggesting that similar formation pathways could lead to the creation of this compound under specific conditions. nih.gov The condensation of chlorophenols can also occur with other chlorophenol molecules to form PCDEs. nih.gov

Table 1: Potential Industrial Sources of Polychlorinated Diphenyl Ethers (PCDEs)

| Industrial Process | Potential for PCDE Formation |

|---|---|

| Production of Chlorophenols | Formation as by-products and impurities. nih.gov |

| Municipal Waste Incineration | Formation from the condensation of precursors in flue gas. nih.gov |

This table is based on general information for PCDEs, as specific data for this compound is limited.

Presence in Commercial Chemical Mixtures

There is no direct evidence to suggest that this compound is or was an intentional component of commercial chemical mixtures, such as flame retardants. The major commercial flame retardant products have historically been based on polybrominated diphenyl ethers (PBDEs), not polychlorinated diphenyl ethers. greensciencepolicy.orgwikipedia.org

However, PCDEs have been identified as impurities in commercial chlorophenol preparations. nih.gov Given that the synthesis of these chemicals can generate a variety of chlorinated by-products, it is plausible that trace amounts of this compound could be present in some industrial-grade chlorinated chemical products. The extent of such contamination, if any, is not documented.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polychlorinated Diphenyl Ethers (PCDEs) |

| Polychlorinated Biphenyls (PCBs) |

| Polybrominated Diphenyl Ethers (PBDEs) |

| Pentachlorophenol (PCP) |

| Hexachlorobenzene (HCB) |

| Decachlorodiphenyl ether (DCDE) |

| Octachlorodiphenyl ether (OCDE) |

Environmental Fate and Transport Dynamics of 2,2 ,3,3 ,4,5 Hexachlorodiphenyl Ether

Persistence and Environmental Longevity

Assessment of Degradation Resistance in Various Media

No specific studies detailing the degradation rates or half-lives of 2,2',3,3',4,5-Hexachlorodiphenyl ether in various environmental media such as soil, water, or sediment were identified. Research on other chlorinated compounds, like some polychlorinated biphenyls (PCBs), has shown that higher chlorination can increase resistance to degradation. epa.govnih.gov For instance, a study on the fungus Phanerochaete chrysosporium showed negligible mineralization for hexachlorobiphenyl after 28 days, indicating high persistence. epa.govnih.gov However, direct extrapolation to this specific hexachlorodiphenyl ether congener is not scientifically rigorous without supporting data. Both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation pathways are critical for determining environmental persistence, but data for these processes for the target compound are unavailable. navy.milresearchgate.net

Transport Mechanisms in the Environment

The transport of a chemical in the environment is dictated by its partitioning behavior between air, water, soil, and biota. chemeo.com Key physicochemical properties that govern this transport include Henry's Law constant, the octanol-water partition coefficient (Kow), and the organic carbon-water (B12546825) partition coefficient (Koc). epa.govlibretexts.orgnc.govepa.gov For this compound, experimentally determined or reliably estimated values for these parameters are not available in the public domain.

Atmospheric Transport and Deposition Dynamics

Due to its expected semi-volatile nature, this compound would likely partition to the atmosphere and be subject to transport. nih.gov This transport can occur in the vapor phase or adsorbed to atmospheric particles. nih.gov Atmospheric deposition, both wet (through precipitation) and dry, would be the primary mechanisms for its removal from the atmosphere and entry into terrestrial and aquatic ecosystems. copernicus.org However, no specific modeling studies or field measurements for atmospheric concentrations and deposition fluxes of this compound could be found.

Aqueous Transport and Dissolution Characteristics

The transport of this compound in water would be limited by its presumed very low water solubility, a common feature of highly chlorinated organic molecules. t3db.ca Movement in aquatic systems would likely occur through partitioning to dissolved organic matter or suspension of contaminated sediment particles. Specific data on its water solubility and behavior in aqueous environments are not documented.

Particle-Water Partitioning and Sedimentation

With a high expected lipophilicity and hydrophobicity, this compound would have a strong tendency to adsorb to organic matter in soil and sediment. researchgate.netepa.gov This partitioning behavior, quantified by the Koc value, is crucial for determining its mobility in soil and its sequestration in sediments. High sorption to particulate matter would lead to its accumulation in benthic sediments, which can act as a long-term sink and a potential source of future contamination. clevelandclinic.orgmayoclinic.orgwebmd.commedlineplus.govwikipedia.org Unfortunately, a Koc value for this specific compound has not been reported.

Long-Range Environmental Transport Potential

The combination of persistence and mobility in the atmosphere gives a chemical the potential for long-range environmental transport (LRT), allowing it to reach remote regions like the Arctic. nih.govethz.chresearchgate.netnih.gov The assessment of LRT potential often involves multimedia environmental fate models that use a chemical's physical and chemical properties to calculate metrics like characteristic travel distance (CTD) and transfer efficiency (TE). ethz.chnih.govresearchgate.net Without the necessary input data (e.g., degradation half-lives, partition coefficients) for this compound, its LRT potential cannot be quantitatively assessed.

Degradation and Transformation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For halogenated aromatic compounds like this compound, photolytic and other chemical degradation processes are the primary abiotic transformation routes.

Photolytic degradation, or photolysis, is a major abiotic pathway for the breakdown of polyhalogenated diphenyl ethers in the environment, driven by sunlight. Studies on polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs, provide significant insight into this process.

The photodegradation of these compounds typically follows pseudo-first-order kinetics, with the rate of degradation influenced by the number and position of the halogen substituents. berkeley.edu Research on various PBDE congeners has shown that the photochemical reaction rates tend to decrease as the number of bromine atoms decreases. berkeley.edudiva-portal.org For instance, the half-life for the photodegradation of hexabrominated BDE-153 was found to be significantly shorter than that of tetrabrominated BDE-47 under UV irradiation in hexane. berkeley.edu The primary mechanism of photolytic degradation is reductive dehalogenation, where halogen atoms are sequentially removed from the diphenyl ether structure. berkeley.edu This process leads to the formation of lesser-halogenated congeners. berkeley.edumdpi.com

Table 1: Photodegradation Half-lives of Selected Polybrominated Diphenyl Ether (PBDE) Congeners in Hexane under UV Light

| PBDE Congener | Number of Bromine Atoms | Half-life (hours) |

| BDE-183 | 7 | 0.26 |

| BDE-153 | 6 | Not specified |

| BDE-99 | 5 | Not specified |

| BDE-100 | 5 | 6.46 |

| BDE-47 | 4 | Not specified |

| BDE-28 | 3 | Not specified |

| Data sourced from a study on the photodegradation of six individual PBDE congeners in hexane. berkeley.edu The specific half-lives for all congeners were not provided in the abstract. |

Aside from photolysis, other abiotic chemical degradation processes for persistent halogenated aromatic compounds in the environment are generally slow. Hydrolysis of the ether bond in polychlorinated diphenyl ethers under typical environmental pH and temperature conditions is not considered a significant degradation pathway due to the stability of the diaryl ether linkage. Oxidation by reactive species such as hydroxyl radicals in the atmosphere can contribute to the degradation of these compounds, but they are generally resistant to oxidation in soil and water.

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by microorganisms. This is a critical process in the ultimate removal of persistent organic pollutants from the environment.

Under aerobic conditions, microorganisms can degrade polyhalogenated diphenyl ethers through several mechanisms. Studies on the aerobic biodegradation of decabromodiphenyl ether (BDE-209) by bacterial consortia have identified key transformation pathways that are likely applicable to hexachlorodiphenyl ethers. nih.govmdpi.com

The primary steps in the aerobic biodegradation of these compounds include:

Debromination/Dechlorination: The initial step often involves the removal of halogen atoms from the aromatic rings.

Hydroxylation: Following dehalogenation, hydroxyl groups are introduced onto the aromatic rings.

Ether Bond Cleavage: The diphenyl ether bond is then cleaved, breaking the molecule into smaller, more biodegradable components.

Ring Opening: The aromatic rings of the resulting phenolic compounds are subsequently opened, leading to further degradation. nih.govmdpi.com

Complex bacterial communities, including species of Brevibacillus and Achromobacter, have been shown to effectively degrade BDE-209. nih.gov In one study, a bacterial consortium degraded 88.4% of BDE-209 within 120 hours under optimal conditions. nih.gov The degradation was primarily carried out by intracellular enzymes, with cytochrome P450 monooxygenases likely playing a key role in the initial oxidative attack on the molecule. nih.gov

Table 2: Key Processes in the Aerobic Biodegradation of Decabromodiphenyl Ether (BDE-209) by a Bacterial Consortium

| Degradation Process | Description |

| Debromination | Removal of bromine atoms from the diphenyl ether structure. |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the aromatic rings. |

| Deprotonation | Removal of a proton (H+). |

| Ether Bond Breakage | Cleavage of the ether linkage connecting the two phenyl rings. |

| Ring-Opening | The aromatic rings are broken, leading to aliphatic products. |

| Based on the proposed biodegradation pathway for BDE-209. nih.govmdpi.com |

Under anaerobic conditions, the primary microbial degradation pathway for halogenated aromatic compounds is reductive dehalogenation. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process is generally slower than aerobic degradation but is crucial in anoxic environments such as sediments and certain subsurface soils.

While specific studies on the anaerobic degradation of this compound are scarce, research on other highly chlorinated compounds like hexachlorobenzene (B1673134) and hexachlorocyclohexane (B11772) demonstrates the potential for anaerobic dechlorination. nih.govnih.gov Microbial consortia containing bacteria such as Dehalococcoides have been identified as being capable of reductively dechlorinating a wide range of chlorinated aromatic compounds. nih.gov These microorganisms can utilize various electron donors, such as formate, acetate, and lactate, to drive the dechlorination process. nih.gov

The anaerobic degradation of hexachlorodiphenyl ether would likely proceed through a stepwise dechlorination, leading to the formation of various lower-chlorinated diphenyl ether congeners. The rate and extent of dechlorination would depend on the specific microbial populations present and the prevailing environmental conditions.

Biotic Degradation Mechanisms

Role of Specific Microbial Consortia and Enzymes

The biodegradation of halogenated aromatic compounds like this compound is a key process influencing their persistence in the environment. While specific data for this particular congener is scarce, research on structurally similar polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provides significant insights into the likely microbial players and enzymatic mechanisms involved in its transformation.

Under anaerobic conditions, which are prevalent in sediments and deeper soil layers, reductive dehalogenation is a primary degradation pathway. This process involves the removal of chlorine atoms, which is often the initial and rate-limiting step in the breakdown of highly chlorinated compounds. Microbial consortia, rather than single strains, are typically responsible for the complete degradation of these complex molecules. wikipedia.orgnih.govpsu.edu

Key Microbial Players:

Dehalococcoides species: This genus is well-known for its ability to carry out organohalide respiration, using halogenated compounds as electron acceptors. Studies on PBDEs have shown that Dehalococcoides-containing enrichment cultures can debrominate higher brominated congeners. frontiersin.org It is highly probable that Dehalococcoides and other organohalide-respiring bacteria play a crucial role in the dechlorination of this compound.

Anaerobic consortia: Research on the anaerobic degradation of PBDEs in river sediments has identified several bacterial genera associated with their breakdown, including Clostridium, Lysinibacillus, and Rummeliibacillus. nih.gov These bacteria likely work in concert, with some potentially creating the anaerobic conditions or providing necessary nutrients for the dehalogenating species.

Phanerochaete chrysosporium: This white-rot fungus has demonstrated the ability to degrade a range of PCBs. nih.gov While its primary mechanism is oxidative, involving extracellular lignin-modifying enzymes, its potential role in the degradation of PCDEs, particularly in terrestrial environments, warrants consideration.

Enzymatic Mechanisms:

The dehalogenation of aromatic compounds is catalyzed by specific enzymes known as reductive dehalogenases . These enzymes are central to the anaerobic degradation process. nih.govnih.gov While the specific enzymes acting on this compound have not been isolated and characterized, the broader family of reductive dehalogenases is known to exhibit varying degrees of substrate specificity.

In addition to reductive dehalogenases, other enzymes may be involved in the subsequent breakdown of the diphenyl ether structure. Under aerobic conditions, dioxygenase enzymes can initiate the cleavage of the aromatic rings, a process well-documented for PCBs. Furthermore, enzymes like cytochrome P-450 monooxygenases , found in some bacteria, can also be involved in the initial oxidation of these compounds. For instance, a constructed microbial consortium of an engineered Escherichia coli expressing a mutant cytochrome P-450 and Sphingobium chlorophenolicum was shown to degrade hexachlorobenzene by initial oxidation followed by further degradation. nih.gov

The efficiency of these microbial consortia and their enzymes can be influenced by various environmental factors, including the presence of co-contaminants, nutrient availability, and the redox potential of the environment.

Environmental Multimedia Fate Modeling

To understand and predict the distribution and long-term behavior of this compound in the environment, scientists employ environmental multimedia fate models. These models are mathematical representations of the complex processes that govern a chemical's movement and transformation across different environmental compartments, including air, water, soil, and biota. wikipedia.orgnih.gov

Application of Equilibrium and Kinetic Models

Environmental fate models can be broadly categorized into equilibrium and kinetic models.

Equilibrium Models: These models, often referred to as fugacity models, assume that a chemical reaches a state of equilibrium between different environmental compartments. They are useful for providing a first-tier assessment of a chemical's likely distribution at a large spatial and temporal scale. The distribution is governed by the chemical's partitioning coefficients. aimsciences.orgnih.gov

Kinetic Models: These models provide a more dynamic and realistic representation of a chemical's fate by considering the rates of transport and transformation processes. They can simulate changes in concentration over time and are essential for understanding the non-steady-state behavior of pollutants in the environment. nih.govrsc.org

For a persistent and semi-volatile compound like this compound, both types of models are valuable. Equilibrium models can predict the compartments where the chemical is likely to accumulate, while kinetic models can estimate its persistence and the timescale of its transport between different media. The choice of model depends on the specific questions being addressed and the available data. researchgate.net

Parameterization of Partitioning Coefficients (e.g., KOW, KOA)

The accuracy of environmental fate models is highly dependent on the quality of the input parameters, particularly the partitioning coefficients. These coefficients describe how a chemical distributes itself between two immiscible phases at equilibrium.

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's hydrophobicity or lipophilicity. wikipedia.org It is a key parameter for predicting bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. epa.gov A high log Kow value indicates a greater tendency to partition into organic phases. For highly chlorinated compounds like hexachlorodiphenyl ethers, the log Kow values are expected to be high. For example, the estimated log Kow for 1,2,4,6,8,9-hexachlorodibenzofuran (B3066073) is 6.81. nih.gov While an experimental value for this compound is not readily available, its high degree of chlorination suggests a similarly high log Kow.

Octanol-Air Partition Coefficient (Koa): This coefficient describes the partitioning of a chemical between octanol (B41247) and air and is a crucial parameter for understanding the gas-particle partitioning in the atmosphere and the potential for long-range atmospheric transport. nih.govnih.govresearchgate.netdss.go.th Chemicals with high Koa values tend to sorb to atmospheric particles. Experimentally measured log Koa values for organochlorine pesticides, which are structurally similar, range from 7.4 to 10.1 at 25°C. nih.gov It is anticipated that this compound would also have a high Koa value, indicating its potential to be transported over long distances bound to atmospheric particles.

The table below presents a summary of the key partitioning coefficients and their significance in environmental fate modeling.

| Partition Coefficient | Symbol | Description | Environmental Significance |

| Octanol-Water Partition Coefficient | Kow | Ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. | Indicates the potential for bioaccumulation in organisms and sorption to soil and sediment organic matter. wikipedia.orgepa.gov |

| Octanol-Air Partition Coefficient | Koa | Ratio of a chemical's concentration in the octanol phase to its concentration in the air phase at equilibrium. | Determines the gas-particle partitioning in the atmosphere and influences long-range transport potential. nih.govdss.go.th |

Accurate parameterization of these coefficients is essential for reliable model predictions. Experimental determination using methods like the generator column method for Kow is preferred, but estimation methods are also used when experimental data is unavailable. cornell.eduepa.gov

Bioaccumulation and Trophic Transfer Mechanisms of 2,2 ,3,3 ,4,5 Hexachlorodiphenyl Ether

Biomagnification and Trophic Transfer in Food Webs

Food Web Modeling for 2,2',3,3',4,5-Hexachlorodiphenyl Ether

Food web models are essential tools for predicting the transfer and magnification of persistent organic pollutants (POPs) like polychlorinated diphenyl ethers (PCDEs) through ecosystems. These models integrate data on the concentration of a chemical in various environmental compartments (water, sediment) and in different species within a food web to understand its bioaccumulation dynamics. nih.govontario.ca The process by which a substance's concentration increases as it moves up from one trophic level to the next is known as biomagnification or trophic magnification. epa.gov

Key parameters used in food web modeling include:

Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. nih.gov

Biota-Sediment Accumulation Factor (BSAF): The ratio of a chemical's concentration in a benthic organism to its concentration in the sediment, normalized to lipid content and sediment organic carbon. nih.gov

Trophic Magnification Factor (TMF): A measure of the average concentration increase of a substance with each increase in trophic level in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.govcanada.ca

While specific food web models for this compound are not extensively documented in readily available literature, the principles can be inferred from studies on structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). researchgate.netoup.com For these compounds, hydrophobicity, as measured by the octanol-water partition coefficient (Log Kow), is a critical factor driving bioaccumulation. nih.goveeer.org Chemicals with high Log Kow values are lipophilic (fat-soluble) and tend to accumulate in the fatty tissues of organisms. nih.govcfs.gov.hk

Studies on PBDEs in freshwater food chains have demonstrated that most congeners biomagnify, with TMFs ranging from 1.3 to 2.1. researchgate.net The relationship between TMF and Log Kow often shows that lowly to moderately halogenated congeners have a significant potential for trophic magnification. researchgate.net For instance, research in shallow lakes of the Yangtze River Delta found that the TMF values for several PBDE congeners were significantly higher than 1, and Log Kow played a significant role in their biomagnification ability. nih.govnih.gov

Trophic Magnification Factors (TMFs) for Selected PBDE Congeners in a Freshwater Food Chain

This table illustrates the biomagnification potential of various PBDE congeners, which are structurally related to PCDEs. A TMF value > 1 indicates biomagnification. Data is sourced from studies on freshwater ecosystems. researchgate.net

| PBDE Congener | Trophic Magnification Factor (TMF) | Log Kow |

|---|---|---|

| BDE-28 | 1.8 | 5.98 |

| BDE-47 | 2.1 | 6.81 |

| BDE-99 | 1.3 | 7.27 |

| BDE-100 | 1.6 | 7.18 |

| BDE-153 | 1.5 | 7.63 |

| BDE-154 | 1.4 | 7.54 |

| BDE-183 | 1.3 | 8.27 |

The modeling process involves analyzing contaminant concentrations across different trophic levels, which are determined using stable isotope analysis (specifically δ¹⁵N). researchgate.net These models help to reveal important links between pollutants and different energetic pathways within an ecosystem, such as those originating from microbial biofilms versus detritus. nih.gov

Comparative Bioaccumulation Potential of this compound Congeners

The bioaccumulation potential of halogenated diphenyl ethers is not uniform across all congeners; it is heavily influenced by the number and position of halogen atoms on the diphenyl ether structure. nih.govnih.gov As a general rule, increasing the degree of halogenation (bromination or chlorination) leads to higher lipophilicity and a greater tendency to accumulate in fatty tissues. cfs.gov.hkgov.scot However, this trend is not linear.

For both PCBs and PBDEs, the relationship between the biota-sediment accumulation factor (BSAF) and the log octanol-water partition coefficient (Kow) is often parabolic. nih.gov Bioaccumulation increases with Kow up to a certain point (e.g., a Kow of approximately 10⁷), after which it may decline for very large, highly halogenated molecules. nih.gov This decline can be attributed to reduced bioavailability and slower uptake rates across biological membranes.

A study comparing the bioaccumulation of PCDEs and Polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) in laboratory-exposed oligochaetes and field-collected chironomids found that invertebrates accumulated more PCDEs than PCDD/Fs, despite the latter being dominant in sediments. oup.com This suggests that PCDEs may be more bioavailable to these organisms. The study also noted that the bioaccumulation of octachlorinated PCDEs differed from the general trend observed for other congeners. oup.com

Research on PBDEs has shown that congeners with four to six bromine atoms are readily absorbed and accumulate. cfs.gov.hk For example, BDE-47, BDE-99, BDE-100, and BDE-209 are often the predominant congeners found in biota. nih.gov However, the bioaccumulation pattern is also affected by the organism's ability to metabolize different congeners. nih.govmdpi.com Lower-halogenated congeners can sometimes be metabolized and eliminated more easily than higher-halogenated ones, although this varies significantly among species. researchgate.net In some cases, higher-brominated congeners can undergo metabolic debromination to form more bioaccumulative lower-brominated congeners. nih.gov

Comparative Bioaccumulation of PCBs and PBDEs in Marine Mussels

This table presents Biota-Sediment Accumulation Factors (BSAFs) for selected PCB and PBDE congeners with similar octanol-water partition coefficients (Kow). The data indicates that some PBDE congeners may be more bioaccumulative than PCBs of a similar Kow. nih.gov

| Compound | Congener | Log Kow | BSAF |

|---|---|---|---|

| PCB | PCB-52 | 5.84 | ~5 |

| PBDE | BDE-47 | 6.81 | ~30 |

| PCB | PCB-101 | 6.38 | ~10 |

| PBDE | BDE-100 | 7.18 | ~40 |

| PCB | PCB-153 | 6.92 | ~20 |

| PBDE | BDE-99 | 7.27 | ~50 |

| PCB | PCB-180 | 7.36 | ~30 |

| PBDE | BDE-153 | 7.63 | ~60 |

Given that this compound is a hexa-halogenated congener, it falls within the range of congeners that are typically readily bioaccumulated. cfs.gov.hk Its specific bioaccumulation potential relative to other hexachlorodiphenyl ether congeners would depend on the precise chlorine substitution pattern, which affects its molecular size, shape, and susceptibility to metabolic degradation.

Metabolism and Biotransformation Pathways of 2,2 ,3,3 ,4,5 Hexachlorodiphenyl Ether

Enzymatic Biotransformation in Biological Systems

Cytochrome P450 Enzyme Involvement in Oxidation Reactions

Cytochrome P450 (CYP) enzymes are central to the Phase I metabolism of a vast array of foreign compounds. nih.gov These heme-containing proteins catalyze the insertion of one atom of molecular oxygen into a substrate, in this case, the 2,2',3,3',4,5-hexachlorodiphenyl ether molecule, while the other oxygen atom is reduced to water. nih.gov This process is dependent on cofactors like NADPH. nih.gov

The specific CYP isoforms involved in the metabolism of hexachlorodiphenyl ethers can vary, and this can influence the profile of metabolites formed. For instance, in studies with hexachlorobiphenyls, enzymes from the CYP2B subfamily have been shown to be active in their hydroxylation. nih.gov Research on other ethers has also demonstrated the critical role of CYP enzymes in their metabolism in human liver microsomes. nih.gov The activity of these enzymes can be induced by exposure to other chemicals, a factor that can alter the rate and pathway of metabolism.

The oxidation of the aromatic rings of PCDEs is thought to proceed via the formation of an unstable arene oxide intermediate. This intermediate can then undergo spontaneous rearrangement to form a stable hydroxylated metabolite or be enzymatically hydrated to a dihydrodiol.

Phase II Metabolism: Conjugation Pathways

Following Phase I oxidation, the newly introduced hydroxyl groups on the this compound molecule can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous, water-soluble molecules to the hydroxylated metabolite, which further increases their water solubility and facilitates their elimination from the body.

The primary conjugation pathways for hydroxylated aromatic compounds are glucuronidation and sulfation.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the substrate.

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite.

While direct evidence for the conjugation of this compound metabolites is scarce, studies with other halogenated aromatic compounds have confirmed the formation of both glucuronide and sulfate (B86663) conjugates.

Identification and Characterization of Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways and the potential for bioactivation or detoxification of the parent compound. Based on studies of related compounds, the primary metabolites of this compound are expected to be hydroxylated derivatives and their subsequent conjugates.

Hydroxylated Metabolites

Hydroxylation is a key metabolic transformation for PCDEs and related compounds. nih.gov The position of the hydroxyl group on the biphenyl (B1667301) ether structure is determined by the specific CYP450 enzymes involved and the substitution pattern of the parent compound. For example, studies on the in vitro metabolism of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) have shown the formation of more polar, likely hydroxylated, metabolites. houstonmethodist.org In the case of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702), specific hydroxylated and dihydroxylated metabolites have been identified. nih.gov

Table 1: Examples of Identified Hydroxylated Metabolites of a Hexachlorobiphenyl Congener

| Parent Compound | Metabolite |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl |

| 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl |

Data sourced from a study on the hydroxylation of 2,2',3,3',6,6'-hexachlorobiphenyl by cytochrome P450 2B1 and 2B11 mutants. nih.gov

Glucuronide and Sulfate Conjugates

Following hydroxylation, the resulting metabolites can be further processed through conjugation. The formation of trichloroacetic acid soluble conjugates has been observed in the in vitro metabolism of 2,2',4,4',5,5'-hexabromobiphenyl, suggesting the occurrence of Phase II reactions. houstonmethodist.org These conjugates are generally more water-soluble and are the primary forms in which the metabolites are excreted. The direct detection and characterization of these conjugates are challenging due to their lability.

Species-Specific Metabolic Capacities

Significant interspecies differences have been observed in the metabolism of PCDEs and related compounds. nih.gov These differences can be attributed to variations in the expression levels and catalytic activities of CYP450 and Phase II enzymes among different species.

For example, a study comparing the accumulation of PCBs and PBDEs in harbour seals and harbour porpoises suggested that harbour seals have a greater metabolic capacity for these compounds. nih.gov In vitro studies using liver microsomes from rats, hamsters, and guinea pigs have also demonstrated distinct differences in the metabolic profiles of hexachlorobiphenyls, with guinea pigs showing a much faster rate of metabolism for certain congeners. nih.govnih.gov These species-specific differences in metabolism are a critical consideration when extrapolating toxicological data from animal models to humans.

Table 2: Species Differences in the In Vitro Metabolism of 2,2',3,4,4',5'-Hexachlorobiphenyl (CB138)

| Species | Major Hydroxylated Metabolites |

| Guinea Pig | 3'-OH-CB138, 2'-OH-CB138, and two dechlorinated OH-metabolites |

| Rat | Significantly lower metabolic rate compared to guinea pigs |

| Hamster | Significantly lower metabolic rate compared to guinea pigs |

Data derived from in vivo and in vitro studies on the metabolism of CB138. nih.gov

Metabolism in Aquatic Organisms (e.g., Fish)

In aquatic organisms such as fish, the metabolism of persistent organic pollutants like PCDEs is a key determinant of their bioaccumulation potential. Fish possess a well-developed cytochrome P450 enzyme system, with CYP1A, CYP2, and CYP3 families playing significant roles in the biotransformation of xenobiotics. nih.govclemson.edu Studies on compounds structurally similar to this compound, such as polychlorinated biphenyls (PCBs), have provided insights into the likely metabolic pathways in fish.

For instance, research on rainbow trout (Oncorhynchus mykiss) has shown that exposure to certain hexachlorobiphenyls can induce the activity of hepatic CYP1A enzymes, which are involved in the initial oxidative metabolism of these compounds. nih.gov The primary metabolic reactions for PCDEs in fish are believed to be hydroxylation and, to a lesser extent, dechlorination. The position of hydroxylation is influenced by the chlorine substitution pattern.

The efficiency of metabolism, however, can vary significantly between different fish species, which may be attributed to differences in the expression levels and activities of their respective CYP enzymes. clemson.edu For highly chlorinated congeners, the rate of metabolism is generally slower, leading to greater persistence and bioaccumulation in fish tissues.

Table 1: Potential Phase I Metabolites of this compound in Fish

| Metabolite Type | Potential Transformation | Enzymes Involved (Presumed) |

| Monohydroxylated-hexachlorodiphenyl ethers | Addition of a hydroxyl (-OH) group to the aromatic ring | Cytochrome P450 (e.g., CYP1A family) |

| Dihydroxylated-hexachlorodiphenyl ethers | Addition of two hydroxyl (-OH) groups to the aromatic rings | Cytochrome P450 (e.g., CYP1A family) |

| Pentachlorodiphenyl ether | Removal of a chlorine atom (dechlorination) | Reductive dehalogenases (less common) |

This table is based on inferred metabolic pathways from related polychlorinated aromatic compounds, as direct studies on this compound in fish are limited.

Metabolism in Terrestrial Organisms (e.g., Mammals, Birds)

In terrestrial organisms, the liver is the primary site of xenobiotic metabolism. Mammalian and avian species possess a diverse array of cytochrome P450 enzymes that can metabolize PCDEs. Similar to aquatic organisms, hydroxylation is a major metabolic pathway for polychlorinated aromatic compounds in mammals. researchgate.net

Studies using in vitro models with liver microsomes from various mammals, such as rats, have been instrumental in elucidating the metabolic pathways of compounds like hexachlorobiphenyls. researchgate.netnih.gov These studies indicate that the formation of hydroxylated metabolites is a common fate. The specific CYP isoforms involved can vary between species, leading to different metabolite profiles. For example, in some rodents, CYP2B subfamily enzymes are particularly important for the metabolism of certain PCB congeners. researchgate.net

The biotransformation in terrestrial animals can also include dechlorination, although this is generally a less prominent pathway compared to hydroxylation for higher chlorinated congeners. The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination from the body.

Influence of Chlorine Substitution Pattern on Metabolic Fate

The number and position of chlorine atoms on the diphenyl ether rings are critical determinants of the metabolic fate of PCDEs. nih.govnih.gov The degree of chlorination generally correlates inversely with the rate of metabolism; highly chlorinated congeners are typically more resistant to biotransformation and thus more persistent. nih.gov

The positions of the chlorine atoms also play a crucial role. For a molecule to be readily metabolized by cytochrome P450 enzymes, it typically requires adjacent, un-substituted carbon atoms on the aromatic ring. The presence of chlorine atoms at both ortho-positions (positions 2, 2', 6, and 6') can sterically hinder the rotation around the ether bond, affecting the molecule's ability to fit into the active site of metabolic enzymes.

Table 2: Predicted Metabolic Susceptibility Based on Chlorine Substitution

| Structural Feature | Influence on Metabolism | Relevance to this compound |

| High degree of chlorination | Decreases rate of metabolism | As a hexachlorinated congener, it is expected to be metabolized slowly. |

| Ortho-chlorine substitution | Can sterically hinder enzyme interaction | Chlorine atoms at positions 2 and 2' may reduce metabolic rates. |

| Adjacent unsubstituted carbons | Provides sites for epoxidation and hydroxylation | Unsubstituted positions at 5',6' and 4',5' offer potential sites for metabolic attack. |

Atropselective Metabolism of Chiral Congeners and its Environmental Implications

Certain PCDE congeners, due to restricted rotation around the C-O-C ether bond caused by bulky ortho-substituents, can exist as stable, non-superimposable mirror images called atropisomers. Such molecules are termed chiral. While the environmental release of these compounds typically results in a racemic mixture (a 1:1 ratio of the two atropisomers), biological processes can be stereoselective. nih.govnih.gov

The enzymes responsible for metabolism, being chiral themselves, can interact differently with each atropisomer. acs.org This can lead to the preferential metabolism of one atropisomer over the other, a phenomenon known as atropselective metabolism. nih.gov Such selective biotransformation can result in an enrichment of the less readily metabolized atropisomer in the tissues of exposed organisms. nih.gov

For this compound, the presence of chlorine atoms at the 2,2' and 3,3' positions suggests the potential for hindered rotation and chirality, although this would need to be confirmed through specific conformational analysis. If chiral, its metabolism in various organisms would likely be atropselective.

The environmental implications of atropselective metabolism are significant. The enrichment of a specific atropisomer in an organism can lead to different toxicological outcomes, as the two atropisomers may exhibit different potencies and modes of action. researchgate.net Furthermore, the enantiomeric fraction (EF), which is the ratio of one atropisomer to the total concentration of the chiral compound, can serve as a powerful tool to trace the biotransformation and fate of these pollutants in environmental food webs. acs.org Deviations from a racemic EF (i.e., an EF of 0.5) in environmental samples are indicative of biological processing. nih.gov

Mechanistic Studies of Biological Interaction of 2,2 ,3,3 ,4,5 Hexachlorodiphenyl Ether

Cellular and Subcellular Interactions

Detailed studies on the direct interactions of 2,2',3,3',4,5-Hexachlorodiphenyl ether at the cellular and subcellular levels are crucial for elucidating its biological activity.

Interactions with Biological Membranes and Lipid Bilayers

No specific research studies detailing the interactions of this compound with biological membranes or synthetic lipid bilayers were found. Information regarding its ability to partition into, disrupt, or alter the properties of cell membranes is not available in the reviewed literature.

Binding to Cellular Proteins and Receptors

There is no available information from the conducted searches regarding the specific binding of this compound to cellular proteins or receptors. Studies identifying specific protein targets or characterizing the binding affinity and kinetics for this compound have not been located.

Molecular Mechanisms of Response Induction

The molecular pathways initiated by a compound following cellular interaction determine its biological or toxicological outcomes.

Activation of Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor, AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the effects of various environmental compounds. wikipedia.orgnih.gov Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to changes in gene expression. wikipedia.orgnih.gov However, no studies were identified that specifically investigate the ability of this compound to act as a ligand or activator for the Aryl Hydrocarbon Receptor or any other nuclear receptors.

Enzyme Induction (e.g., Hepatic Microsomal Enzyme Activities)

The induction of hepatic microsomal enzymes, such as the cytochrome P450 (CYP) family, is a common response to exposure to foreign compounds (xenobiotics). nih.gov This enzyme system is critical for the metabolism of a wide range of substances. nih.gov Searches for data on the potential of this compound to induce hepatic microsomal enzymes did not yield any specific results. In contrast, studies on other, structurally different compounds like certain polychlorinated biphenyls (PCBs) have shown varied patterns of enzyme induction. nih.gov

Perturbation of Gene Expression Pathways (e.g., Transcriptomics)

Transcriptomics allows for a broad analysis of how a compound may alter gene expression across the genome. Such studies can reveal the cellular pathways affected by a substance. For instance, research on compounds like 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) has identified alterations in the expression of genes related to metabolic and inflammatory processes in human liver cells. nih.gov However, no transcriptomic or specific gene expression studies focusing on the effects of this compound were found.

Data Tables

No data tables could be generated as no specific experimental research findings for this compound were identified in the conducted searches.

Organismal-Level Biological Responses

The introduction of this compound into an organism can elicit a cascade of biological responses, impacting development, physiological systems, and behavior. While direct experimental data on this specific congener is limited, studies on structurally similar compounds, such as other polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provide valuable insights into its potential effects.

Developmental Biology Studies (e.g., Zebrafish Embryo Models)

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity testing due to its rapid external development, optical transparency, and genetic homology to humans. nih.govtpi.tv Standardized assays, such as the Zebrafish Embryo Acute Toxicity (FET) test, evaluate key morphological endpoints like coagulation of the embryo, somite formation, heartbeat, and tail detachment to assess acute lethality. youtube.com Furthermore, high-content screening methods enable automated imaging and analysis of various developmental parameters, including growth retardation, to identify potential teratogens. nih.govutmb.edu

Physiological Systemic Responses (e.g., Endocrine System Interactions)

A significant body of evidence points to the endocrine-disrupting potential of halogenated diphenyl ethers and related compounds. nih.govmdpi.commdpi.com These chemicals can interfere with the normal functioning of the endocrine system, particularly the thyroid hormone axis, due to their structural similarity to endogenous hormones. nih.govresearchgate.net

Polychlorinated biphenyls (PCBs) have been shown to affect reproductive function and have been associated with altered gonadal hormone levels. nih.gov Similarly, polybrominated diphenyl ethers (PBDEs) are known to disrupt the endocrine system. nih.gov The structural resemblance of PBDEs to thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), suggests a likelihood of interaction with thyroid hormone receptors. nih.govresearchgate.net This interaction can disrupt thyroid hormone homeostasis, which is critical for normal development and metabolism. While direct studies on this compound are scarce, a study on 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) in rats showed limited effects on postnatal development and thyroid function at the tested doses. nih.gov However, the potential for endocrine disruption remains a key area of concern for this class of compounds.

Table 1: Summary of Potential Endocrine-Disrupting Effects of Related Compounds

| Compound Class | Observed Effects | Reference(s) |

| Polychlorinated Biphenyls (PCBs) | Altered gonadal hormone levels, reproductive dysfunction. | nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Disruption of the endocrine system, structural similarity to thyroid hormones suggesting potential for receptor interaction. | nih.govresearchgate.netnih.gov |

This table summarizes findings from related compounds to infer potential effects of this compound.

Neurobehavioral and Circadian Rhythm Disruptions

Exposure to persistent organic pollutants has been linked to neurobehavioral deficits in animal models. nih.gov Studies on PBDEs have demonstrated that perinatal exposure can lead to long-term behavioral alterations, including hyperactivity and deficits in learning and memory. nih.gov For example, neonatal exposure of mice to decabromodiphenyl ether (PBDE 209) resulted in persistent neurotoxic effects. nih.gov

The circadian rhythm, an internal biological clock that regulates numerous physiological processes, can also be disrupted by environmental chemicals. nih.govnih.govelsevierpure.com Research has shown that compounds like PCBs can affect the circadian system in fish. researchgate.net While direct evidence linking this compound to circadian rhythm disruption is not available, the established neurotoxic potential of related compounds suggests this is a plausible area for future investigation.

Structure-Activity Relationships (SAR) and Structure-Biological Response Relationships (SBRR)

The biological potency of polychlorinated diphenyl ethers is intrinsically linked to their chemical structure, particularly the number and position of chlorine atoms.

Influence of Chlorination Pattern and Stereochemistry on Biological Potency

The pattern of chlorine substitution on the diphenyl ether backbone is a critical determinant of its biological activity. nih.govresearchgate.net Theoretical structure-activity relationship assessments of polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) indicate that the conformation and constitution of the molecule, including its size, polarizability, and hydrophilicity, influence its binding affinity to various receptors. nih.govresearchgate.netnih.gov For instance, the planarity of the molecule is a key factor for binding to the aryl hydrocarbon receptor (AhR). Due to the ether linkage, diphenyl ethers are generally non-planar, which may reduce their AhR activity compared to coplanar PCBs. nih.govresearchgate.net

The stereochemistry of chlorinated lipids has also been shown to impact their biological activity, with different diastereomers exhibiting varying levels of toxicity and effects on membrane permeability. mdpi.com This highlights the importance of considering the three-dimensional structure of these molecules when assessing their biological effects.

In Silico Modeling and Molecular Docking Simulations

In silico methods, including quantitative structure-activity relationship (QSAR) models and molecular docking simulations, are valuable tools for predicting the toxic potential of chemicals and understanding their interactions with biological targets. nih.gov These computational approaches can help to prioritize chemicals for further testing and to elucidate the mechanisms of toxicity. nih.gov

Molecular docking studies have been used to investigate the binding of flavonoids to the aryl hydrocarbon receptor (AhR), identifying key interaction sites. mdpi.comsciforum.netnih.gov Similar approaches could be applied to this compound to predict its binding affinity to various receptors, such as the AhR and thyroid hormone receptors. While specific in silico toxicity profiles for this exact congener were not found in the reviewed literature, the available models for related compounds provide a framework for future computational assessments. nih.gov

Analytical Methodologies and Monitoring Strategies for 2,2 ,3,3 ,4,5 Hexachlorodiphenyl Ether

Sampling Techniques for Environmental and Biotic Matrices

The initial and one of the most critical steps in the analysis of BDE-139 is the collection of representative samples from diverse and complex matrices. The choice of sampling technique is dictated by the physical state of the matrix and the concentration levels of the analyte.

Air Sampling: Monitoring of BDE-139 in the atmosphere typically involves the collection of both the gaseous and particulate phases. High-volume air samplers equipped with a glass fiber filter (GFF) to capture particle-bound BDE-139 and a downstream adsorbent trap, commonly containing polyurethane foam (PUF), to sequester the gas-phase fraction are widely used. The sampling duration can range from hours to days to achieve the desired detection limits.

Water Sampling: For aqueous matrices, grab sampling using cleaned amber glass bottles is a common practice. To ensure the integrity of the sample, bottles are often pre-rinsed with a solvent and the sample water. For trace-level analysis, large-volume water sampling followed by in-situ solid-phase extraction (SPE) may be employed to concentrate the analyte at the sampling site, thereby minimizing degradation and contamination during transport and storage.

Sediment and Soil Sampling: Surface sediment and soil samples are typically collected using stainless steel scoops, spoons, or corers to minimize cross-contamination. For deeper sediment layers, core samplers are utilized to obtain a vertical profile of contamination. Samples are then stored in pre-cleaned glass jars with Teflon-lined lids and kept cool until analysis. Homogenization of the sample is a critical step to ensure that the analyzed subsample is representative of the entire sample.

| Matrix | Sampling Equipment | Key Considerations |

| Air | High-volume air sampler with GFF and PUF plugs | Separation of particulate and gaseous phases is crucial. |

| Water | Amber glass bottles, in-situ SPE devices | Minimize headspace to prevent volatilization. |

| Sediment | Stainless steel scoops, corers | Avoid disturbance of sediment layers for historical analysis. |

| Soil | Stainless steel augers, scoops | Composite sampling is often used to represent a larger area. |

The analysis of BDE-139 in biological tissues is essential for assessing its bioaccumulation and biomagnification potential. Sampling strategies vary depending on the target organism and the research objectives. For fish, whole-body homogenates or specific tissues like liver, muscle, and adipose tissue are analyzed. Non-lethal sampling techniques, such as blubber biopsies from marine mammals, are also employed. All tissue samples must be immediately frozen and stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation of the analyte. Dissection tools should be made of stainless steel and thoroughly cleaned between samples to prevent cross-contamination.

Sample Preparation and Extraction Procedures

Following sample collection, a series of preparation and extraction steps are necessary to isolate BDE-139 from the complex sample matrix and concentrate it to levels suitable for instrumental analysis.

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a widely used technique for the extraction of BDE-139 from solid and semi-solid matrices like soil, sediment, and biological tissues. This method utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction. The high temperature enhances the solubility and diffusion of the analyte, while the high pressure maintains the solvent in its liquid state.

Commonly used solvents for the extraction of PBDEs, including BDE-139, are mixtures of non-polar and moderately polar solvents such as hexane/dichloromethane or toluene. For wet samples, a drying agent like diatomaceous earth or sodium sulfate (B86663) is often mixed with the sample in the extraction cell.

| Parameter | Typical Range for PBDEs | Rationale |

| Temperature | 100 - 150 °C | Increases extraction efficiency and kinetics. |

| Pressure | 1500 - 2000 psi | Maintains solvent in a liquid state above its boiling point. |

| Solvent | Hexane/Dichloromethane, Toluene | Effectively solubilizes non-polar PBDEs. |

| Static Cycles | 1 - 3 cycles | Multiple cycles ensure complete extraction from the matrix. |

Solid-Phase Extraction (SPE) is a versatile technique for the cleanup and concentration of BDE-139 from liquid samples, particularly water, and for the purification of extracts from other matrices. The choice of the solid sorbent is critical for effective isolation. For PBDEs, reversed-phase sorbents like C18 or polymeric sorbents are commonly used for extraction from aqueous samples. For cleanup of organic extracts, normal-phase sorbents such as silica, Florisil, or alumina are employed to remove polar interferences. The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte with a small volume of an appropriate solvent.

Liquid-Liquid Extraction (LLE) is a traditional method for extracting analytes from a liquid matrix into an immiscible solvent. For the extraction of BDE-139 from water samples, a non-polar organic solvent such as hexane or dichloromethane is vigorously mixed with the water sample. BDE-139, being hydrophobic, partitions into the organic phase, which is then separated and concentrated. LLE is also used in the cleanup of biological extracts to remove lipids.

Extracts from environmental and especially biological samples often contain a large amount of co-extracted interfering compounds, such as lipids, which can interfere with the instrumental analysis. Therefore, a cleanup step is essential.

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that is highly effective for removing high-molecular-weight interferences like lipids, proteins, and humic substances from sample extracts. researchgate.net The principle of GPC is based on the differential permeation of molecules into the pores of a gel packing material based on their size. nih.gov Larger molecules, such as lipids, are excluded from the pores and elute first, while smaller molecules like BDE-139 can penetrate the pores, resulting in a longer retention time and effective separation. nih.gov A common GPC setup for PBDE analysis involves the use of a polystyrene-divinylbenzene gel and a mobile phase such as a mixture of dichloromethane and cyclohexane.

Other cleanup techniques include treatment with concentrated sulfuric acid to destroy lipids, although this can also degrade some PBDE congeners. Adsorption chromatography using columns packed with silica gel, Florisil, or alumina is also widely used to fractionate the extract and remove interfering compounds based on their polarity. cdc.gov

Chromatographic Separation and Detection Methods

The accurate identification and quantification of 2,2',3,3',4,5-Hexachlorodiphenyl ether, a specific congener of polychlorinated diphenyl ethers (PCDEs), rely on sophisticated analytical techniques that provide high selectivity and sensitivity. The primary methods involve a combination of high-resolution chromatographic separation and advanced mass spectrometric detection.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the analysis of persistent organic pollutants like PCDEs. Its high resolving power is essential for separating individual congeners from complex mixtures, which often contain hundreds of similar compounds, such as other PCDEs, polychlorinated biphenyls (PCBs), and polychlorinated dibenzo-p-dioxins and furans (PCDDs/PCDFs). cdc.gov

The separation is typically achieved using capillary columns with various stationary phases. For compounds like hexachlorodiphenyl ethers, non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), are commonly employed. These columns separate the congeners based on their boiling points and slight differences in polarity. The choice of the capillary column is critical, as complete separation of all congeners on a single column is often not possible, necessitating multi-column approaches for comprehensive analysis. cdc.gov Isotope dilution methods, where isotopically labeled standards are added to the sample before processing, are frequently used in conjunction with HRGC to ensure accurate quantification. publications.gc.capublications.gc.ca

| Parameter | Specification |

|---|---|

| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane (or similar) |

| Column Length | 30-60 meters |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is the definitive detection method for analyzing this compound due to its ability to provide mass-to-charge ratio (m/z) information, which is fundamental for molecular identification and structural elucidation. sigmaaldrich.compitt.edu When coupled with HRGC, it forms a powerful tool (HRGC/MS) for the ultra-trace analysis of these compounds in complex environmental and biological samples. nasa.govcdc.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of chlorinated compounds like this compound. HRMS instruments can determine the exact molecular mass of a compound with high precision (typically to four decimal places), allowing for the calculation of its elemental formula. measurlabs.comresearchgate.net This capability is crucial for distinguishing the target analyte from co-eluting isobaric interferences—compounds that have the same nominal mass but different elemental compositions. researchgate.net For instance, HRMS can differentiate a hexachlorodiphenyl ether congener from a fragment of a larger molecule or another chlorinated compound with the same integer mass. The high mass accuracy and resolving power (typically >10,000) of HRMS significantly increase confidence in compound identification. nih.gov

The choice of ionization technique significantly impacts the sensitivity and the information obtained from the mass spectrum.

Electron Ionization (EI-MS): This is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive fragmentation of the molecule. wikipedia.org The resulting mass spectrum contains a pattern of fragment ions that is characteristic of the molecule's structure, acting as a "fingerprint" for identification. However, for some molecules, the molecular ion (the ion of the intact molecule) may be weak or absent, making it difficult to determine the molecular weight. osd.mil

Negative Chemical Ionization (NCI-MS): This is a "soft" ionization technique that is particularly well-suited for electrophilic compounds containing electronegative atoms, such as the chlorine atoms in this compound. gcms.czshimadzu.com In NCI, a reagent gas (like methane or ammonia) is ionized, and these reagent ions react with the analyte molecules. wikipedia.orgosd.mil This process is much less energetic than EI, resulting in significantly less fragmentation and often a prominent molecular ion or a pseudo-molecular ion. osd.milgcms.cz NCI offers exceptional sensitivity (often in the femtogram to picogram range) and selectivity for halogenated compounds, making it a preferred method for their trace analysis. gcms.cz Studies on similar chlorinated compounds demonstrate that NCI can provide significantly lower detection limits compared to EI. gcms.cz

| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |

|---|---|---|

| Ionization Energy | High ("Hard") | Low ("Soft") |

| Fragmentation | Extensive, provides structural fingerprint | Minimal, prominent molecular ion |

| Sensitivity for Halogenated Compounds | Good | Excellent, very high |

| Selectivity for Halogenated Compounds | Moderate | High |

Time-of-Flight (TOF) is a type of mass analyzer that separates ions based on the time it takes for them to travel a fixed distance to a detector. youtube.comderekwilsonlab.ca After ionization, all ions are accelerated by the same electric potential, giving them equal kinetic energy. Consequently, lighter ions travel faster and reach the detector sooner than heavier ions. youtube.comspectroscopyonline.com

Key advantages of TOF-MS include its high acquisition speed, allowing for the collection of a large number of full spectra even across narrow chromatographic peaks. colostate.edu This is particularly beneficial for complex analyses and for non-targeted screening. Modern TOF instruments offer high mass resolution and excellent mass accuracy, making them suitable for HRMS applications. spectroscopyonline.comcolostate.edu The combination of HRGC with TOF-MS provides a powerful tool for both the identification of unknown compounds and the quantification of target analytes like this compound.

Liquid Chromatography (LC) coupled to Mass Spectrometry

Liquid Chromatography (LC) coupled to Mass Spectrometry (LC-MS) is a highly versatile analytical technique used for a wide range of compounds. researchgate.net In LC, separation occurs in the liquid phase, making it ideal for analyzing polar, non-volatile, or thermally labile compounds that are not suitable for GC analysis. researchgate.net

While GC-MS is the standard and preferred method for analyzing semi-volatile and relatively non-polar compounds like PCDEs, LC-MS could potentially be applied, particularly for analyzing their more polar metabolites or degradation products. The separation would typically be performed using reversed-phase chromatography with a C18 column. sccwrp.org However, the ionization of non-polar compounds like the parent this compound can be inefficient with common LC-MS ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Therefore, for the direct analysis of this specific congener, GC-MS remains the superior technique in terms of sensitivity and chromatographic performance.

Quantification and Quality Assurance/Quality Control (QA/QC)

The quantification of this compound in complex environmental matrices such as sediment, water, and biological tissues typically involves sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). nih.gov A comprehensive QA/QC program is integral to the entire analytical process, ensuring that the generated data is trustworthy, scientifically credible, and fit for its intended purpose.

Accurate quantification relies on proper calibration of the analytical instrument. This is typically achieved using a multi-point calibration curve generated from certified standard solutions of the target analyte.

Calibration Curves: A series of calibration standards covering a range of concentrations are prepared by diluting a certified stock solution. nih.govmdpi.com The instrument's response to each standard is plotted against its concentration to create a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its instrument response to this curve. For methods like GC-MS, linear regression is commonly used to establish the relationship between response and concentration. nih.gov

Reference Materials: Certified Reference Materials (CRMs) are fundamental for method validation, assessing method performance, and establishing the traceability of measurement results. iaea.org CRMs are materials with one or more property values that are sufficiently homogeneous and well-established to be used for calibrating an apparatus or assessing a measurement method. iaea.org For persistent organic pollutants, organizations like the National Institute of Standards and Technology (NIST) provide various CRMs, such as SRM® 1958, a human serum standard containing certified values for various PCBs and PBDEs, which can be used to validate analytical methods for similar compounds. nih.govnist.govnist.gov While a specific CRM for this compound may not be widely available, analytical standards of known purity are obtainable from various suppliers for the preparation of calibration solutions.

Internal and surrogate standards are crucial for achieving high accuracy and precision in the analysis of trace organic contaminants.

Surrogate Standards: A surrogate is a pure chemical compound that is chemically similar to the target analyte but is not expected to be found in the environmental sample. biotage.com A known amount of the surrogate is added to every sample, blank, and calibration standard before any sample preparation or extraction steps. biotage.com The recovery of the surrogate is monitored to assess the efficiency and performance of the entire analytical procedure, from extraction and cleanup to instrumental analysis, for each individual sample. biotage.com Isotopically labeled versions of related compounds, such as ¹³C₁₂-labeled PCBs or PBDEs, are often used as surrogates in POPs analysis. nih.govresearchgate.net

Internal Standards (IS): An internal standard is also a compound of known concentration added to the sample, but it is typically introduced just before the instrumental analysis. biotage.com Its primary function is to correct for variations in instrument response and injection volume. biotage.com Quantification is performed by calculating the ratio of the analyte's response to the internal standard's response. This relative response is then used to determine the analyte concentration from the calibration curve. This technique, known as isotope dilution when using a stable isotope-labeled analog of the analyte, is a powerful method for achieving high accuracy. eurofins.com

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the smallest concentration of an analyte that can be reliably measured.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be distinguished from the absence of that analyte (a blank) with a stated confidence level. vdi.de It is often calculated based on the signal-to-noise ratio (typically S/N = 3) or as three times the standard deviation of the blank measurements. vdi.ded-nb.infonih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. vdi.denih.gov The LOQ is necessarily higher than the LOD and is often defined as ten times the standard deviation of the blank or at a signal-to-noise ratio of 10. d-nb.info

For related compounds like PCBs and PBDEs, method detection limits can be in the low picogram per cubic meter (pg/m³) range for air samples and low nanogram per gram (ng/g) for dust or sediment samples, demonstrating the high sensitivity of modern analytical instrumentation. acs.org Environmental studies have detected PCDEs in various matrices at concentrations ranging from nanograms per liter (ng/L) in water to thousands of nanograms per gram (ng/g) in sediment, indicating the need for methods with low detection limits. nih.gov

Table 1: Representative Detection and Quantification Limits for Similar Halogenated Compounds

| Compound Class | Matrix | LOD Range | LOQ Range | Reference |

|---|---|---|---|---|